molecular formula C14H18N4OS B11268510 7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11268510
M. Wt: 290.39 g/mol
InChI Key: KNDJBNSBINZHFG-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a propylsulfanyl group attached to the imidazo[2,1-C][1,2,4]triazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a thiol reagent, such as propylthiol, under acidic or basic conditions to yield the desired triazole compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput synthesis techniques to ensure efficient and cost-effective production .

Chemical Reactions Analysis

7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound may inhibit the enzyme sterol demethylase, which is essential for fungal cell membrane synthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

In other applications, the compound’s mechanism of action may involve binding to specific receptors or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties. The methoxyphenyl and propylsulfanyl groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-propylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C14H18N4OS/c1-3-10-20-14-16-15-13-17(8-9-18(13)14)11-4-6-12(19-2)7-5-11/h4-7H,3,8-10H2,1-2H3

InChI Key

KNDJBNSBINZHFG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC

Origin of Product

United States

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